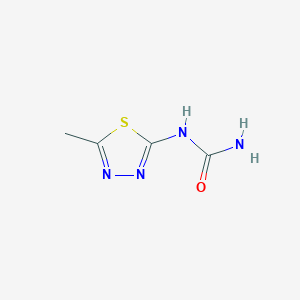

1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea

Description

1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is a heterocyclic urea derivative featuring a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position and a urea moiety at the 2-position. The 1,3,4-thiadiazole scaffold is renowned for its bioactivity, particularly in medicinal and agrochemical applications, due to its electron-deficient aromatic system and ability to participate in hydrogen bonding . The methyl group at the 5-position may enhance lipophilicity and metabolic stability, while the urea linkage (-NH-C(=O)-NH-) contributes to hydrogen-bonding interactions with biological targets, a feature critical for pharmacological activity .

Properties

CAS No. |

16279-23-5 |

|---|---|

Molecular Formula |

C4H6N4OS |

Molecular Weight |

158.18 g/mol |

IUPAC Name |

(5-methyl-1,3,4-thiadiazol-2-yl)urea |

InChI |

InChI=1S/C4H6N4OS/c1-2-7-8-4(10-2)6-3(5)9/h1H3,(H3,5,6,8,9) |

InChI Key |

BQVKEBROSSGAFA-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(S1)NC(=O)N |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)N |

Synonyms |

Urea, (5-methyl-1,3,4-thiadiazol-2-yl)- (6CI,8CI,9CI) |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial and Antifungal Activities

Numerous studies have shown that derivatives of thiadiazole compounds, including 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea, exhibit significant antimicrobial and antifungal properties. These compounds can interfere with cellular processes in microorganisms, making them effective against various pathogens .

Case Study:

A study demonstrated the efficacy of thiadiazole derivatives against common fungal pathogens in agriculture, suggesting their potential as fungicides.

Agricultural Applications

1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea has been explored for its applications in plant protection as pesticides or fungicides. Its ability to inhibit plant pathogens positions it as a candidate for developing new agricultural chemicals aimed at enhancing crop yields and protecting plants from diseases .

Table: Comparison of Biological Activities

| Compound | Activity Type | Efficacy Level |

|---|---|---|

| 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea | Antimicrobial | High |

| 5-methyl isophthalic acid derivatives | Fungicidal | Moderate |

| Other thiadiazole derivatives | Antiviral | Variable |

Pharmaceutical Applications

In the pharmaceutical domain, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is being investigated for its potential therapeutic effects. Research has indicated that compounds with a thiadiazole structure can serve as effective urease inhibitors, which are crucial in treating conditions such as kidney stones and peptic ulcers .

Case Study:

Research on urease inhibitors has highlighted the role of thiourea and thiadiazole derivatives in developing new medications that target urease-related disorders .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of novel chemical entities. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activities or improved material properties.

Synthesis Pathway:

The synthesis typically involves the reaction of sodium cyanate with precursors derived from 5-methyl-1,3,4-thiadiazole. This pathway facilitates the introduction of various functional groups to tailor the compound's properties for specific applications.

Chemical Reactions Analysis

Substitution Reactions at the Thiadiazole Ring

The 1,3,4-thiadiazole ring undergoes electrophilic and nucleophilic substitutions, particularly at the 2- and 5-positions.

Key Reactions:

-

Halogenation: Treatment with bromine (Br₂) in acetic acid introduces bromine at the 5-position of the thiadiazole ring, forming 5-bromo-1-(5-methyl-1,3,4-thiadiazol-2-yl)urea. This reaction proceeds via electrophilic aromatic substitution under acidic conditions .

-

Nitration: Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields nitro-substituted derivatives at the 5-position, enhancing electron-withdrawing effects .

Reagents and Conditions:

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Bromination | Br₂ in CH₃COOH | 0–5°C, 2 hours | 5-Bromo-1-(5-methyl-1,3,4-thiadiazol-2-yl)urea |

| Nitration | HNO₃/H₂SO₄ | 50°C, 4 hours | 5-Nitro-1-(5-methyl-1,3,4-thiadiazol-2-yl)urea |

Cyclization Reactions

The urea moiety participates in cyclization reactions to form fused heterocyclic systems.

Example Pathway:

Reaction with thiosemicarbazide in ethanol under reflux forms a triazole-thiadiazole hybrid via intramolecular cyclization . The mechanism involves:

-

Nucleophilic attack by the thiosemicarbazide’s sulfur on the urea carbonyl.

-

Elimination of ammonia and subsequent ring closure.

Reagents: Thiosemicarbazide, ethanol, triethylamine (base).

Product: Ethyl 5-((1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate .

Oxidation

The methyl group on the thiadiazole ring oxidizes to a carboxyl group under strong oxidizing conditions:

Reduction

The urea carbonyl can be reduced to a methylene group:

Hydrolysis

Under acidic or basic conditions, the urea linkage hydrolyzes:

-

Acidic Hydrolysis (HCl/H₂O): Produces 5-methyl-1,3,4-thiadiazol-2-amine and CO₂ .

-

Basic Hydrolysis (NaOH): Yields sodium 5-methyl-1,3,4-thiadiazole-2-carbamate.

Substituent-Dependent Reactivity

The methyl group at the 5-position directs regioselectivity in substitution reactions. Electron-withdrawing substituents (e.g., nitro, bromo) enhance the electrophilicity of the thiadiazole ring, favoring nucleophilic attacks at the 2-position.

Comparative Reactivity Table:

| Substituent at 5-Position | Reaction with Benzenediazonium Chloride | Major Product |

|---|---|---|

| Methyl | Electrophilic coupling | 5-Methyl-2-(phenyldiazenyl)-1,3,4-thiadiazole |

| Bromo | Nucleophilic substitution | 5-Bromo-2-(phenylthio)-1,3,4-thiadiazole |

Interaction with Biological Targets

While not a classical chemical reaction, 1-(5-methyl-1,3,4-thiadiazol-2-yl)urea interacts with enzymes such as urease and carbonic anhydrase. These interactions involve:

Comparison with Similar Compounds

Comparison with Similar Compounds

The bioactivity and physicochemical properties of 1-(5-methyl-1,3,4-thiadiazol-2-yl)urea can be contextualized by comparing it to structurally related thiadiazole-urea derivatives. Below is a detailed analysis:

Structural and Functional Group Variations

Physicochemical and Structural Insights

- Hydrogen Bonding : Urea derivatives with hydrogen-bond-donating groups (e.g., unsubstituted -NH) exhibit stronger target binding. For instance, the intramolecular N–H⋯O bond in 1-(4-methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea stabilizes its bioactive conformation . Methylation of the urea (as in Tebuthiuron) reduces hydrogen-bonding capacity, altering bioactivity.

- The methyl group in the target compound offers a balance of moderate lipophilicity and solubility.

Q & A

Basic: What are the common synthetic routes for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves coupling 5-methyl-1,3,4-thiadiazol-2-amine with an isocyanate or via a three-component reaction (e.g., triazole, urea, and thiourea coupling). Critical conditions include:

- Solvent choice : Inert solvents like toluene or dichloromethane minimize side reactions .

- Catalytic base : Triethylamine neutralizes HCl byproducts, improving reaction efficiency .

- Temperature control : Reflux conditions (e.g., 80–110°C) ensure sufficient energy for nucleophilic substitution .

Yield optimization requires stoichiometric precision and purity of starting materials, validated by TLC or HPLC monitoring.

Basic: How can researchers optimize the purification of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea, and what analytical techniques validate its structural integrity?

Purification often involves crystallization from ethanol–acetic acid (2:1) mixtures to remove unreacted precursors . For validation:

- X-ray crystallography : Confirms molecular packing and stereochemistry (e.g., as in Acta Crystallographica studies) .

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., urea NH peaks at δ 8–10 ppm) .

- Mass spectrometry : High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass) .

Advanced: How can computational tools predict the reactivity of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea in novel reactions?

- Transition state analysis : Identifies energy barriers for nucleophilic attack on the thiadiazole ring.

- Machine learning : Trains on existing urea derivative datasets to forecast regioselectivity .

- Feedback loops : Experimental results refine computational parameters, enhancing predictive accuracy .

Advanced: How should researchers resolve contradictions in reported biological activities of urea-thiadiazole derivatives?

Contradictions often arise from variable substituent effects or assay conditions. Methodological solutions:

-

Factorial design : Systematically test variables (e.g., substituent polarity, solvent pH) to isolate contributing factors .

-

Meta-analysis : Use systematic literature reviews (e.g., PRISMA guidelines) to compare datasets, adjusting for methodological biases .

05 文献检索Literature search for meta-analysis02:58

-

Dose-response studies : Establish EC50 values under standardized conditions to normalize activity comparisons .

Advanced: What experimental design strategies improve the study of substituent effects on the compound’s bioactivity?

A mixed-level factorial design is effective:

- Variables : Substituent position (thiadiazole vs. urea), electronic nature (electron-withdrawing/donating groups).

- Response surface methodology (RSM) : Models nonlinear relationships between substituents and activity .

- High-throughput screening : Automates testing of combinatorial libraries to identify structure-activity trends .

Advanced: How can AI accelerate the optimization of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea synthesis?

AI platforms like COMSOL enable:

- Real-time parameter adjustment : Monitors reaction progress via spectral data to adjust temperature/pH .

- Autonomous experimentation : Self-driving labs iteratively refine conditions (e.g., solvent ratios) without human intervention .

- Data-driven scaling : Predicts batch-to-batch variability during scale-up using historical reaction datasets .

Advanced: What comparative frameworks are suitable for analyzing biological activity across urea-thiadiazole derivatives?

Apply Morlino’s comparative methodology :

- Why compare : To identify structural motifs driving activity.

- What to compare : LogP, hydrogen-bonding capacity, and steric parameters.

- How to compare : Multivariate regression or cluster analysis to group derivatives by bioactivity profiles.

Basic: Which analytical techniques are essential for characterizing intermediates during synthesis?

- FT-IR spectroscopy : Tracks isocyanate consumption (disappearance of ~2250 cm⁻¹ peak) .

- HPLC-PDA : Quantifies intermediate purity and detects side products .

- Elemental analysis : Validates C/H/N/S ratios to confirm stoichiometric accuracy .

Advanced: How can heterogeneous reaction systems improve the sustainability of synthesizing this compound?

- Solid-supported catalysts : Use immobilized bases (e.g., polystyrene-bound triethylamine) to reduce waste .

- Flow chemistry : Continuous reactors minimize solvent use and enhance heat transfer .

- Solvent-free mechanochemistry : Ball milling promotes urea formation without solvents .

Advanced: What strategies integrate meta-analysis into structure-activity relationship (SAR) studies?

- Literature clustering : Use tools like VOSviewer to map SAR trends from diverse studies .

- Sensitivity analysis : Assess robustness of activity predictions by excluding outlier datasets .

- Cross-disciplinary validation : Combine biochemical data with computational docking scores to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.